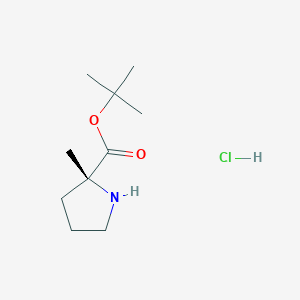

tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

Descripción

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS: 1279039-34-7, MFCD: A134974) is a chiral pyrrolidine derivative with a molecular formula of C10H21ClN2O3 and a molecular weight of 252.73 g/mol. This compound features a stereogenic center at the 2-position (R-configuration) and a tert-butyl ester group, which enhances steric protection of the carboxylate moiety. The hydrochloride salt form improves solubility in polar solvents, making it advantageous for pharmaceutical synthesis and crystallization studies. It is commonly used as an intermediate in the preparation of bioactive molecules, including kinase inhibitors and antiviral agents .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(4)6-5-7-11-10;/h11H,5-7H2,1-4H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPXZFJVMVNJPV-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate with hydrochloric acid. The process can be carried out under anhydrous conditions to ensure the purity of the final product. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide under metal-free conditions.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by the presence of a strong base or acid.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate oxide, while reduction could produce tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate alcohol.

Aplicaciones Científicas De Investigación

tert-Butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. For example, in the presence of a strong acid, the tert-butyl group can be cleaved, leading to the formation of a reactive carbocation that can participate in further chemical reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride can be compared to related pyrrolidine derivatives to highlight its uniqueness. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences

Stereochemistry and Functional Groups :

- The target compound’s 2R-methyl group confers distinct stereoelectronic effects compared to the 3-substituted bromopyridine derivative . This impacts binding affinity in chiral environments (e.g., enzyme active sites).

- The absence of a silyl ether or bromine substituent (unlike entries 3 and 4 in Table 1) reduces steric bulk and enhances metabolic stability .

Solubility and Salt Form: The hydrochloride salt improves aqueous solubility relative to non-ionic analogs (e.g., silyl ether derivatives), facilitating biological testing . In contrast, the bromopyridine derivatives exhibit lower solubility due to hydrophobic substituents, limiting their utility in aqueous-phase reactions .

Synthetic Utility: The tert-butyl ester in the target compound is more easily cleaved under acidic conditions than silyl ethers, which require fluoride-based deprotection . The 4-amino-pyrrolidine analog (Table 1, row 3) is preferred for peptide coupling, whereas the 2R-methyl variant is tailored for asymmetric synthesis .

Actividad Biológica

tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

- IUPAC Name : tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride

- Molecular Formula : C12H23ClN2O2

- Molecular Weight : 250.78 g/mol

The biological activity of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's structure allows it to act as a competitive inhibitor or modulator for these targets, influencing signaling pathways that are crucial for cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways associated with diseases such as cancer and neurodegenerative disorders.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neurological conditions.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride on the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The compound demonstrated a significant reduction in AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride | 5.6 | |

| Donepezil | 0.1 |

Case Study 2: Antioxidant Activity

In a cellular model, the compound was tested for its ability to reduce oxidative stress markers. Results indicated that it significantly decreased levels of reactive oxygen species (ROS) compared to control groups.

| Treatment | ROS Level Reduction (%) | Reference |

|---|---|---|

| Control | 0 | |

| tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride | 45 |

Comparative Analysis with Similar Compounds

The biological activity of tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride can be compared with other related compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate | Moderate AChE inhibition | IC50 = 10 µM |

| tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | High receptor binding affinity | Significant neuroprotective effects |

Q & A

Q. What are the standard synthetic routes for tert-butyl (2R)-2-methylpyrrolidine-2-carboxylate hydrochloride?

The compound is typically synthesized via a multi-step process:

- Step 1 : Formation of the pyrrolidine backbone using tert-butyl chloroformate under basic conditions (e.g., NaH or KOtBu) to protect the amine group .

- Step 2 : Introduction of the methyl group at the 2-position via alkylation or nucleophilic substitution.

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent like THF or EtOAc .

Key Considerations : Reaction temperature (0–25°C) and solvent choice (THF, dichloromethane) significantly influence yield. Flow microreactor systems can enhance efficiency and scalability .

Q. How is the compound purified, and what analytical methods confirm its identity?

- Purification : Column chromatography (silica gel, ethanol/chloroform or EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₂ClNO₂: 259.1314) .

- Optical Rotation : Critical for verifying enantiopurity (e.g., [α]²⁵D = −55.0° for R-configuration) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configuration) impact reactivity in cross-coupling reactions?

The (2R)-configuration influences spatial orientation, affecting:

- Nucleophilic Substitution : Steric hindrance from the methyl group slows reactions at the 2-position but enhances regioselectivity in Pd-catalyzed couplings .

- Enzyme Interactions : In biological studies, the R-configuration may exhibit higher binding affinity to chiral targets (e.g., proteases) compared to the S-isomer .

Methodological Insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers, and compare reaction kinetics via LC-MS .

Q. What strategies resolve contradictions in reaction yields reported under similar conditions?

Discrepancies often arise from:

- Trace Moisture : LiAlH₄ reductions are highly moisture-sensitive; yields drop from 85% to <50% if H₂O >100 ppm .

- Catalyst Loading : Pd(PPh₃)₄ in cross-coupling requires precise stoichiometry (1–5 mol%); excess catalyst promotes side reactions (e.g., homocoupling) .

Mitigation : Replicate conditions with rigorous anhydrous protocols and monitor reaction progress via TLC or in situ IR .

Q. How can computational methods optimize reaction pathways for this compound?

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states for stereoselective steps, reducing trial-and-error experimentation .

- Machine Learning : Train models on PubChem data to predict optimal solvents (e.g., THF vs. dioxane) for hydrochloride salt crystallization .

Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 60% for analogous pyrrolidine derivatives .

Biological and Mechanistic Research

Q. What role does the hydrochloride salt form play in modulating biological activity?

The hydrochloride salt enhances:

- Solubility : Up to 50 mg/mL in aqueous buffers (vs. 10 mg/mL for free base), critical for in vitro assays .

- Stability : Prevents racemization in neutral pH conditions, maintaining enantiopurity during biological testing .

Application Note : Use phosphate-buffered saline (PBS, pH 7.4) for dissolution and avoid prolonged storage at >4°C .

Q. How is the compound used to study enzyme inhibition mechanisms?

- Probe Design : The tert-butyl group mimics hydrophobic pockets in enzyme active sites (e.g., HIV-1 protease), while the pyrrolidine ring induces conformational strain .

- Kinetic Analysis : Monitor inhibition via fluorescence polarization (FP) or surface plasmon resonance (SPR), with IC₅₀ values typically <10 µM for optimized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.